molecular formula C15H16N6O3 B2970703 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2034201-90-4

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2970703
CAS No.: 2034201-90-4
M. Wt: 328.332
InChI Key: BPHIDRZTNYXUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Several synthetic routes have been explored to prepare Compound X. Notably, one approach involves the reaction of 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine precursors with an ethylamine derivative, followed by subsequent functionalization . Another method utilizes microwave-assisted synthesis, employing 2-amino-nicotinonitriles and carbonyl compounds catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in water . These methods yield Compound X with good efficiency.

Scientific Research Applications

Anticancer Activity

Researchers have synthesized a range of novel pyrazolopyrimidines derivatives, exploring their potential as anticancer agents. For example, Rahmouni et al. (2016) synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, identifying compounds with significant anticancer properties. These findings suggest a promising avenue for the development of new anticancer drugs based on the pyrazolopyrimidine scaffold (Rahmouni et al., 2016). Similarly, Abdellatif et al. (2014) reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, highlighting the therapeutic potential of these compounds (Abdellatif et al., 2014).

Anti-Hepatitis B Virus Activity

The exploration of pyrazolopyrimidine derivatives extends to antiviral applications as well. El‐Sayed et al. (2009) synthesized new N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-hepatitis B virus (HBV) activity, demonstrating moderate to high antiviral activities. This research indicates the compound's potential as a base for developing new antiviral agents against HBV (El‐Sayed et al., 2009).

Antibacterial and Antimicrobial Activity

The compound and its derivatives have also been investigated for their antibacterial and antimicrobial potential. For instance, Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazol-3-yl amines and evaluated their insecticidal and antimicrobial potential, uncovering compounds with significant activity. This research underscores the versatility of pyrazolopyrimidine derivatives in developing new antibacterial and antimicrobial agents (Deohate and Palaspagar, 2020).

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-8-11(9(2)20-19-8)13(22)17-6-7-21-14(23)10-4-3-5-16-12(10)18-15(21)24/h3-5H,6-7H2,1-2H3,(H,17,22)(H,19,20)(H,16,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHIDRZTNYXUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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